molecular formula C12H17F3N2O2 B2667389 ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate CAS No. 1855889-38-1

ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B2667389
CAS No.: 1855889-38-1
M. Wt: 278.275
InChI Key: RXGKTNRJNACAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, also known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EF24 is a curcumin analog, which means it is a compound that is structurally similar to curcumin, a natural polyphenol found in turmeric. EF24 has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. This compound also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-oxidant effects by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for cancer growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is that it is a synthetic compound, which means it can be easily synthesized in large quantities for research purposes. This compound also has a long shelf life, which makes it ideal for storage and transportation. However, one limitation of this compound is that it can be difficult to dissolve in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate research. One area of interest is the development of this compound as a potential cancer therapy. Further preclinical studies are needed to determine the optimal dose and administration schedule for this compound in various cancer types. Another area of interest is the development of this compound as a potential anti-inflammatory therapy. Additional studies are needed to determine the safety and efficacy of this compound in humans. Finally, there is potential for this compound to be used in combination with other drugs to enhance their therapeutic effects.

Synthesis Methods

Ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate can be synthesized through a multi-step process, starting with the reaction of 5-ethyl-1H-pyrazole-3-carboxylic acid with trifluoroacetic anhydride to form the corresponding trifluoroacetate. This intermediate is then reacted with ethyl 4-bromobutanoate in the presence of a base to yield this compound.

Scientific Research Applications

Ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has been studied extensively for its potential therapeutic applications. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing normal cells.

Properties

IUPAC Name

ethyl 4-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2O2/c1-3-9-8-10(12(13,14)15)16-17(9)7-5-6-11(18)19-4-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGKTNRJNACAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CCCC(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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